molecular formula C13H14O2 B13890867 (4-cyclopropyl-2H-chromen-6-yl)methanol

(4-cyclopropyl-2H-chromen-6-yl)methanol

Cat. No.: B13890867
M. Wt: 202.25 g/mol
InChI Key: DCDGIXKXINCCLZ-UHFFFAOYSA-N
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Description

(4-cyclopropyl-2H-chromen-6-yl)methanol: is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-2H-chromen-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable phenol derivative with a cyclopropyl ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (4-cyclopropyl-2H-chromen-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (4-cyclopropyl-2H-chromen-6-yl)aldehyde or (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted chromenes depending on the reagents used.

Scientific Research Applications

Chemistry: (4-cyclopropyl-2H-chromen-6-yl)methanol is studied for its potential as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects. This compound, in particular, is being researched for its potential role in treating neurodegenerative diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the development of new products.

Mechanism of Action

The mechanism of action of (4-cyclopropyl-2H-chromen-6-yl)methanol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.

    Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: It can influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

  • (4-cyclopropyl-2H-chromen-6-yl)aldehyde
  • (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid
  • Dihydrochromene derivatives

Uniqueness: (4-cyclopropyl-2H-chromen-6-yl)methanol stands out due to its unique combination of a cyclopropyl group and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-cyclopropyl-2H-chromen-6-yl)methanol

InChI

InChI=1S/C13H14O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7,10,14H,2-3,6,8H2

InChI Key

DCDGIXKXINCCLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CCOC3=C2C=C(C=C3)CO

Origin of Product

United States

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